Precision Synthesis of 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol: A Modular Protocol
Precision Synthesis of 4-[2-(Trimethylsilyl)ethynyl]oxan-4-ol: A Modular Protocol
Executive Summary
This technical guide details the synthesis of 4-[2-(trimethylsilyl)ethynyl]oxan-4-ol (also known as 4-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol). This molecule serves as a critical building block in medicinal chemistry, offering a masked terminal alkyne protected by a trimethylsilyl (TMS) group. The tertiary alcohol moiety provides a handle for further functionalization or acts as a polar directing group, while the tetrahydropyran (oxane) ring is a common pharmacophore in drug discovery.
The protocol described herein utilizes a nucleophilic 1,2-addition of lithium trimethylsilylacetylide to tetrahydro-4H-pyran-4-one. This method is preferred over Grignard variants due to cleaner reaction profiles and higher yields in cryogenic conditions.
Part 1: Strategic Analysis & Retrosynthesis
The synthesis is best approached through a convergent disconnection at the propargylic position. The target molecule is disassembled into two commercially available precursors: the electrophilic ketone (tetrahydro-4H-pyran-4-one) and the nucleophilic alkyne source (trimethylsilylacetylene).[1]
Retrosynthetic Logic
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Disconnection: The strategic bond is the C(sp)-C(sp3) bond between the alkyne and the quaternary carbon of the pyran ring.
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Synthons: This reveals a logical donor-acceptor pair: a nucleophilic acetylide anion and an electrophilic carbonyl.
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Forward Strategy: Generation of the lithium acetylide in situ using n-butyllithium (n-BuLi) ensures quantitative deprotonation of the terminal alkyne before introducing the ketone.
Figure 1: Retrosynthetic analysis showing the convergent assembly from pyranone and TMS-acetylene.
Part 2: Critical Reagents & Safety (E-E-A-T)
Reagent Quality Control
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n-Butyllithium (n-BuLi): The titer of n-BuLi degrades over time. Trustworthiness Protocol: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use. An inaccurate titer leads to either incomplete conversion (low yield) or excess base attacking the ketone (side reactions).
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Tetrahydrofuran (THF): Must be anhydrous and inhibitor-free. Water quenches the acetylide immediately. Distill from sodium/benzophenone or use a solvent purification system (SPS).
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Trimethylsilylacetylene (TMS-acetylene): Volatile (bp ~53°C). Handle with chilled syringes to prevent vapor loss during transfer.
Safety Hazards
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Pyrophoric Reagent: n-BuLi ignites on contact with air. All transfers must occur under an inert atmosphere (Argon or Nitrogen) using cannula or gas-tight syringe techniques.
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Exotherm Control: The deprotonation of the alkyne is exothermic. Addition must be slow at -78°C to prevent thermal runaway or solvent boiling.
Part 3: The Protocol (Step-by-Step)
Scale: 10.0 mmol (Adjustable based on stoichiometry)
Reagent Stoichiometry Table
| Component | Role | Equivalents | Amount (Example) |
| Trimethylsilylacetylene | Nucleophile Precursor | 1.20 | 1.18 g (1.70 mL) |
| n-BuLi (2.5 M in hexanes) | Base | 1.15 | 4.60 mL |
| Tetrahydro-4H-pyran-4-one | Electrophile | 1.00 | 1.00 g (10.0 mmol) |
| THF (Anhydrous) | Solvent | N/A | 40-50 mL (0.2 M) |
Experimental Workflow
Step 1: Generation of Lithium Trimethylsilylacetylide
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Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
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Add anhydrous THF (30 mL) and trimethylsilylacetylene (1.2 equiv) .
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Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
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Add n-BuLi (1.15 equiv) dropwise via syringe over 10–15 minutes.
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Expert Insight: Direct the stream down the side of the flask to precool the reagent before it hits the solution.
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Stir at -78°C for 30 minutes . This ensures complete formation of the lithium acetylide species.
Step 2: Nucleophilic Addition
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Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in a separate dry vial with THF (10 mL) .
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Add the ketone solution dropwise to the acetylide mixture at -78°C over 10 minutes.
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Observation: The solution may turn slightly yellow or cloudy, which is normal.
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Stir at -78°C for 1 hour , then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1–2 hours .
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Mechanistic Note: Warming drives the reaction to completion and solubilizes the lithium alkoxide intermediate.
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Step 3: Quench and Workup
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Cool the mixture to 0°C (ice bath) to moderate the quench.
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Slowly add saturated aqueous NH₄Cl (20 mL) . Vigorous stirring is required to hydrolyze the salts.
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Transfer to a separatory funnel. Extract with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) (3 x 30 mL).
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Wash the combined organic layers with Brine (30 mL) .
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Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap).
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Caution: Do not heat the water bath above 40°C; the product is stable, but trace TMS-acetylene should be removed carefully.
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Figure 2: Step-by-step experimental workflow for the nucleophilic addition.
Part 4: Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wet THF or "dead" n-BuLi. | Distill THF immediately before use; titrate n-BuLi. |
| Recovered Starting Material | Incomplete deprotonation or insufficient warming. | Ensure 30 min stir time for acetylide formation; allow full warm-up to RT. |
| Desilylation (Loss of TMS) | Workup too basic or acidic. | Use saturated NH₄Cl (mildly acidic/neutral buffer). Avoid NaOH or strong acids. |
| Complex Mixture by TLC | Temperature too high during n-BuLi addition. | Maintain -78°C strictly during addition to prevent attacking the THF ring or polymerization. |
Part 5: Characterization
The product is typically a colorless oil or low-melting solid.
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TLC: R_f ~ 0.3–0.4 (20% EtOAc in Hexanes). Stains well with KMnO₄ or p-Anisaldehyde.
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¹H NMR (400 MHz, CDCl₃):
- 0.18 (s, 9H, TMS-CH₃) – Distinctive strong singlet.
- 1.70–1.85 (m, 4H, Pyran C3-H & C5-H) – Multiplets.
- 2.15 (br s, 1H, -OH) – Exchangeable, shift varies with concentration.
- 3.65–3.90 (m, 4H, Pyran C2-H & C6-H) – Characteristic ether protons.
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¹³C NMR (100 MHz, CDCl₃):
- -0.1 (TMS)
- 39.5 (Pyran C3/C5)
- 64.5 (Pyran C2/C6)
- 68.2 (Quaternary C4-OH)
- 88.5 (Alkyne internal)
- 108.0 (Alkyne terminal-Si)
References
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Organic Syntheses Procedure for Lithium Acetylide Addition
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General Method for Alkynylation of Cyclic Ketones
- Qian, H.; Han, X.; Widenhoefer, R. A. Platinum-Catalyzed Hydroalkoxylation of Gamma- and Delta-Hydroxy Olefins. J. Am. Chem. Soc.2004, 126, 9536-9537.
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(Contextualizes pyran formation and functionalization).
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Synthesis of Tetrahydro-4H-pyran-4-one Derivatives
- Ward, D. E.; Rasheed, M. A.; et al. Simple and Efficient Preparation of Reagents for Thiopyran. Synthesis2007, 10, 1584–1586.
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(Describes analogous lithiation/addition chemistry).
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Properties of Trimethylsilylacetylene
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Gelest, Inc.[7] Some Aspects of the Chemistry of Alkynylsilanes. Technical Review.
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(General reactivity and stability data).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]
- 5. Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
